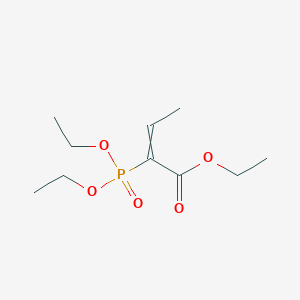

Ethyl 2-(diethoxyphosphinyl)but-2-enoate

Descripción

Propiedades

IUPAC Name |

ethyl 2-diethoxyphosphorylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19O5P/c1-5-9(10(11)13-6-2)16(12,14-7-3)15-8-4/h5H,6-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKGVVQTVNFFWAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CC)P(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942503 | |

| Record name | Ethyl 2-(diethoxyphosphoryl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20345-62-4 | |

| Record name | Ethyl 2-(diethoxyphosphinyl)-2-butenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20345-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(diethoxyphosphinyl)-2-butenoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020345624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-(diethoxyphosphoryl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-(diethoxyphosphinyl)but-2-enoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.755 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-(DIETHOXYPHOSPHINYL)-2-BUTENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDZ2K3Y3H4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The primary synthetic approach to Ethyl 2-(diethoxyphosphinyl)but-2-enoate involves the reaction of ethyl acetoacetate with diethyl phosphite under basic conditions. This process typically proceeds through the formation of an enolate intermediate from ethyl acetoacetate, which then undergoes nucleophilic addition to diethyl phosphite, yielding the target phosphonate ester.

- Base Catalysts: Common bases used include sodium hydride (NaH) and potassium carbonate (K2CO3), which facilitate the enolate formation.

- Solvents: Aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to maintain reaction efficiency.

- Temperature: Reactions are generally conducted at moderate temperatures (room temperature to reflux conditions) to optimize yield.

This method is a multi-step process, but it is straightforward and allows for good control over the stereochemistry and purity of the product.

Industrial Production Methods

In industrial settings, the synthesis of this compound is optimized for scale, yield, and purity:

- Continuous Flow Reactors: These are employed to maintain consistent reaction conditions, improve heat and mass transfer, and enhance safety.

- Automated Control: Precise control of parameters such as pH, temperature, and reagent feed rates ensures reproducibility.

- Purification: Post-reaction purification typically involves distillation or recrystallization to isolate the pure compound.

Such process intensification strategies are crucial for large-scale production, reducing waste and cost while maintaining high quality.

Reaction Mechanism Insights

The key step in the preparation involves the nucleophilic attack of the enolate ion on diethyl phosphite:

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Formation of enolate from ethyl acetoacetate | Base (NaH or K2CO3), aprotic solvent |

| 2 | Nucleophilic addition to diethyl phosphite | Controlled temperature, stirring |

| 3 | Protonation and isolation of product | Acidic workup or direct purification |

This mechanism ensures the formation of the phosphonate ester with retention of the double bond configuration in the but-2-enoate moiety.

Summary Table of Preparation Methods

Research Findings and Optimization

- Base Selection: Sodium hydride tends to give higher enolate formation efficiency but requires careful handling due to its reactivity.

- Solvent Effects: Aprotic solvents enhance nucleophilicity and stabilize intermediates, improving yields.

- Temperature Control: Moderate heating accelerates reaction without promoting side reactions such as polymerization or decomposition.

- Purification: Distillation under reduced pressure or recrystallization from suitable solvents ensures removal of unreacted starting materials and by-products.

These parameters have been optimized in various studies to maximize the yield and purity of this compound.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(diethoxyphosphinyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphonate esters.

Reduction: Reduction reactions can convert the double bond in the butenoate moiety to a single bond, forming saturated derivatives.

Substitution: Nucleophilic substitution reactions can occur at the phosphonate group, leading to the formation of different phosphonate esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like alkoxides or amines can be employed in substitution reactions.

Major Products

The major products formed from these reactions include various phosphonate esters and reduced or substituted derivatives of the original compound .

Aplicaciones Científicas De Investigación

Ethyl 2-(diethoxyphosphinyl)but-2-enoate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mecanismo De Acción

The mechanism by which ethyl 2-(diethoxyphosphinyl)but-2-enoate exerts its effects involves the interaction of its phosphonate group with various molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and influencing their activity. The pathways involved often include the formation of stable complexes or the inhibition of enzymatic reactions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ester Groups

Ethyl 4-(Diethoxyphosphinyl)but-2-enoate (CAS 20345-62-4)

- Molecular Formula : C₁₀H₁₇O₅P

- Key Features : Ethyl ester group; α-diethoxyphosphinyl substitution.

- Applications : Used in peptide mimetics and as a synthon for heterocycles due to its reactive α,β-unsaturated system .

Methyl 4-(Diethoxyphosphinyl)but-2-enoate (CAS 24676-98-0)

Comparison :

| Property | Ethyl Ester (20345-62-4) | Methyl Ester (24676-98-0) |

|---|---|---|

| Molecular Weight | 248.21 g/mol | 234.19 g/mol |

| Solubility in H₂O | Low | Moderate |

| LogP (Lipophilicity) | ~1.8 | ~1.2 |

The ethyl derivative exhibits higher lipid solubility, making it more suitable for membrane-permeable prodrugs, whereas the methyl variant is favored in polar solvents .

Fluorinated Analogues

tert-Butyl (2E)-3-[4-[(Diethoxyphosphinyl)difluoromethyl]phenyl]-but-2-enoate (Compound 28)

Comparison :

| Property | Target Compound | Fluorinated Analogue (28) |

|---|---|---|

| Electrophilicity | Moderate | High (due to -CF₂ group) |

| Metabolic Stability | Moderate | High |

| Synthetic Complexity | Low | High (requires Cd/Cu catalysts) |

Fluorination enhances electron-withdrawing effects, increasing reactivity in nucleophilic additions but complicating synthesis .

Aromatic Substituted Derivatives

Methyl 2-Benzoylamino-3-[(4-Methoxyphenyl)amino]but-2-enoate (3b)

- Molecular Formula : C₂₀H₂₀N₂O₄

- Applications: Precursor for imidazole and oxazoloquinoline heterocycles .

Comparison :

| Property | Target Compound | Aromatic Derivative (3b) |

|---|---|---|

| Reactivity | Phosphonate-mediated | Amine/amide-driven |

| Cyclization Pathways | Forms phosphonated heterocycles | Forms N-containing heterocycles |

The absence of a phosphonate group in 3b limits its utility in metal-catalyzed cross-coupling reactions but enhances its role in thermal cyclizations .

Saturated Phosphonate Analogues

Triethyl Phosphonoacetate (CAS 867-13-0)

Comparison :

| Property | Target Compound | Triethyl Phosphonoacetate |

|---|---|---|

| Conjugation | Yes (but-2-enoate) | No |

| Reactivity in Additions | High (Michael acceptor) | Low |

The conjugated double bond in the target compound significantly enhances its electrophilicity, enabling it to participate in reactions inaccessible to saturated analogues .

Key Research Findings

- Synthetic Utility: Ethyl 2-(diethoxyphosphinyl)but-2-enoate’s α,β-unsaturation allows regioselective additions, as demonstrated in the synthesis of SH2-targeted prodrugs .

- Biological Relevance: Non-fluorinated derivatives like the target compound show lower cytotoxicity compared to fluorinated versions, making them safer for therapeutic development .

- Stability : The ethyl ester group provides a balance between hydrolytic stability and reactivity, outperforming methyl esters in prolonged storage .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(diethoxyphosphinyl)but-2-enoate, and what key reaction conditions must be optimized?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, describes a method using diethyl bromodifluoromethylphosphonate and Cd powder in DMF, followed by reaction with Cu salts. Critical conditions include:

- Solvent choice : Polar aprotic solvents like DMF enhance reactivity.

- Catalyst selection : Transition metals (e.g., Cu) facilitate coupling reactions.

- Purification : Silica gel chromatography is standard for isolating the product . Optimization focuses on temperature control (e.g., avoiding side reactions at high temps) and stoichiometric ratios to minimize by-products.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- <sup>31</sup>P NMR : To confirm the phosphonate group’s environment (typical δ range: 10–30 ppm).

- <sup>1</sup>H/<sup>13</sup>C NMR : For backbone structure verification (e.g., vinyl protons at δ 5–6 ppm).

- IR Spectroscopy : To identify P=O stretches (~1250 cm⁻¹) and ester C=O (~1700 cm⁻¹). Computational tools like InChIKey (DUOCVKUEFFJUAV-UHFFFAOYSA-N) aid in cross-referencing databases .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies (e.g., unexpected <sup>31</sup>P shifts) may arise from solvent effects or impurities. Methodological steps include:

- Comparative analysis : Cross-check with literature values (e.g., exact mass: 222.06575 g/mol ).

- 2D NMR (COSY, HSQC) : To confirm connectivity and rule out tautomeric forms.

- X-ray crystallography : For unambiguous structural confirmation, though this requires high-purity crystals. highlights the importance of rigorous purification (e.g., column chromatography) to mitigate impurities .

Q. What strategies improve regioselectivity in the synthesis of α,β-unsaturated phosphonates like this compound?

Regioselectivity challenges arise in forming the α,β-unsaturated ester. Approaches include:

- Steric control : Bulky substituents direct reaction pathways (e.g., pentachlorophenyl esters in ).

- Microwave-assisted synthesis : Enhances reaction uniformity and reduces side products.

- Computational modeling : Predict transition states using DFT to optimize reaction coordinates. ’s use of triethylphosphite in acetonitrile at 80°C demonstrates solvent/temperature interplay in controlling product distribution .

Q. How can researchers address low yields in large-scale syntheses of this compound?

Scalability issues often stem from inefficient purification or side reactions. Solutions include:

- Flow chemistry : Improves heat/mass transfer, reducing decomposition.

- Catalyst recycling : Heterogeneous catalysts (e.g., immobilized Cu) enhance reusability.

- In-line analytics (PAT) : Real-time monitoring via HPLC or NMR optimizes reaction quenching. ’s use of Cd powder (later removed via filtration) underscores the need for efficient catalyst handling .

Data Analysis & Experimental Design

Q. What statistical methods are appropriate for analyzing reaction yield variability?

- Design of Experiments (DoE) : Identifies critical variables (e.g., temperature, catalyst loading) via factorial designs.

- ANOVA : Tests significance of factor interactions.

- Multivariate regression : Models yield as a function of parameters. emphasizes tabulating data (e.g., reaction conditions vs. yields) to support reproducibility claims .

Q. How should researchers document synthetic procedures to ensure reproducibility?

Best practices include:

- Detailed logs : Record exact solvent volumes, stirring rates, and ambient humidity.

- Analytical metadata : Note NMR spectrometer frequencies and column chromatography gradients.

- Error reporting : Disclose failed attempts (e.g., alternative reagents or solvents tested). ’s explicit mention of reaction times (2 hours at 80°C) and workup steps (DCM extraction) exemplifies clarity .

Safety & Handling

Q. What are the key safety considerations when handling this compound?

- Toxicity : Rodent LD50 data (e.g., 18 mg/kg intravenous in mice) suggest strict PPE protocols .

- Storage : Anhydrous conditions (desiccators) prevent hydrolysis of the phosphonate group.

- Waste disposal : Neutralize with aqueous base before disposal due to potential ecotoxicity.

Computational & Theoretical Support

Q. How can computational chemistry aid in predicting the reactivity of this compound?

- Molecular docking : Predicts binding affinity in biological studies (e.g., SH2 domain targeting as in ).

- Reactivity indices (Fukui functions) : Identify nucleophilic/electrophilic sites for functionalization.

- Solvent modeling : COSMO-RS simulations optimize solvent selection for reactions. ’s computed properties (e.g., logP = 2.98) guide solubility predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.